N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide
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Overview
Description
N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl group, a pyrazolyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Pyrimidinone Group: The pyrazole intermediate is then reacted with a suitable pyrimidinone derivative to form the desired pyrazolyl-pyrimidinone structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the pyrazolyl-pyrimidinone intermediate reacts with 4-chlorobenzyl chloride.
Formation of the Oxalamide Moiety: Finally, the oxalamide group is formed by reacting the intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidinone rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Its potential pharmacological activities could be explored through in vitro and in vivo studies.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorobenzyl)-N2-(3-methyl-1H-pyrazol-5-yl)oxalamide: Lacks the pyrimidinone group, potentially altering its bioactivity and chemical reactivity.
N1-(4-methylbenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide: Substitution of the chlorobenzyl group with a methylbenzyl group, which may affect its interaction with biological targets.
Uniqueness
The presence of both the chlorobenzyl and pyrimidinone groups in N1-(4-chlorobenzyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide makes it unique. This combination of functional groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O3/c1-10-8-15(26)23-18(21-10)25-14(7-11(2)24-25)22-17(28)16(27)20-9-12-3-5-13(19)6-4-12/h3-8H,9H2,1-2H3,(H,20,27)(H,22,28)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDPCNLRRJFMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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